Ethanesulfonyl fluoride, pentafluoro-
Description
Definitional Framework and Structural Significance in Organofluorine Chemistry
Pentafluoroethanesulfonyl fluoride (B91410), also known as 1,1,2,2,2-pentafluoroethanesulfonyl fluoride, is a synthetic organofluorine compound. lookchem.com Structurally, it consists of a pentafluoroethyl group (C2F5) bonded to a sulfonyl fluoride functional group (-SO2F). ontosight.ai It is a colorless, highly volatile liquid characterized by high thermal and chemical stability. lookchem.comontosight.ai This stability is a hallmark of perfluorinated compounds and stems from the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry. nih.govjst.go.jp
The molecule's significance lies in the dual nature of its structure. The perfluorinated ethyl chain is chemically inert and hydrophobic, while the sulfonyl fluoride group is a highly reactive electrophilic center. ontosight.ai The sulfonyl fluoride moiety readily participates in nucleophilic substitution reactions, making the compound a versatile precursor for synthesizing more complex molecules. ontosight.ai This reactivity allows for the introduction of the entire pentafluoroethanesulfonyl group into various chemical structures, thereby imparting the unique properties associated with highly fluorinated chains.
Chemical and Physical Properties of Pentafluoroethanesulfonyl Fluoride
| Property | Value |
|---|---|
| CAS Number | 354-87-0 |
| Molecular Formula | C₂F₆O₂S |
| Molecular Weight | 202.08 g/mol |
| Appearance | Colorless, odorless liquid |
| Boiling Point | 11.3°C at 760 mmHg |
| Density | 1.751 g/cm³ |
| Vapor Pressure | 1230 mmHg at 25°C |
Data sourced from LookChem. lookchem.com
Historical Trajectory of Research on Perfluorinated Sulfonyl Fluorides
The development of pentafluoroethanesulfonyl fluoride is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine by Henri Moissan in 1886. jst.go.jpnih.gov Early reactions with elemental fluorine were often uncontrollable. nih.gov A significant breakthrough that enabled the synthesis of perfluorinated compounds, including sulfonyl fluorides, was the development of electrochemical fluorination (ECF).
The Simons process, developed by Joseph H. Simons in the 1930s, became a cornerstone for producing perfluorinated compounds. researchgate.netwikipedia.org This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. wikipedia.org The work was initially classified due to its relevance to the Manhattan Project during World War II and was not published until 1949. nih.govwikipedia.org Following the war, ECF was commercialized, leading to the large-scale production of various perfluoroalkanesulfonyl fluorides. nih.gov For instance, 3M began producing the related compound, perfluorooctanesulfonyl fluoride (POSF), in 1949 using ECF, and its production grew significantly in the following decades to meet industrial demand. wikipedia.org This established a viable synthetic route for compounds like pentafluoroethanesulfonyl fluoride, paving the way for their use in research and industry. researchgate.netgoogle.com
Key Milestones in the Development of Perfluorinated Sulfonyl Fluorides
| Date | Milestone | Significance |
|---|---|---|
| 1886 | Henri Moissan isolates elemental fluorine. nih.gov | Opened the door to experimental organofluorine chemistry. |
| 1930s | Joseph H. Simons develops the Electrochemical Fluorination (ECF) process. wikipedia.org | Provided the foundational method for synthesizing perfluoroalkanesulfonyl fluorides. |
| Post-WWII | ECF technology is declassified and commercialized. nih.govwikipedia.org | Enabled large-scale industrial production of fluorochemicals. |
| 1949 | 3M begins production of Perfluorooctanesulfonyl fluoride (POSF) using ECF. wikipedia.org | Demonstrated the industrial viability and utility of perfluorinated sulfonyl fluorides. |
Contemporary Research Paradigms and Scientific Relevance
In modern science, pentafluoroethanesulfonyl fluoride and its derivatives are at the forefront of several research areas, primarily due to the unique properties conferred by the pentafluoroethanesulfonyl group.
A major area of application is in energy storage. The anion derived from this compound is a key component of lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), which is studied as an electrolyte salt for lithium-ion batteries. nih.govevitachem.com LiBETI exhibits high thermal and chemical stability, a wide electrochemical window, and good ionic conductivity, making it a promising candidate for developing safer, high-performance batteries. nih.govevitachem.com Related imide anions are also being incorporated into novel ionic liquids for potential battery applications. researchgate.net
In the field of organic synthesis, the sulfonyl fluoride group has gained prominence as a reactive handle in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. mdpi.com This allows for the efficient and reliable formation of strong covalent bonds, a powerful tool in drug discovery and materials science. Perfluoroalkanesulfonyl fluorides, including the C2 analogue, serve as versatile building blocks for creating a wide range of fluorinated compounds used in pharmaceuticals, agrochemicals, and advanced materials like coatings and adhesives. lookchem.comontosight.ai
Furthermore, the pentafluoroethanesulfonyl moiety is used in the design of biochemical probes and reagents for studying biological processes. ontosight.ai Molecules bearing sulfonyl fluoride groups can act as covalent inhibitors for enzymes such as proteases, highlighting their relevance in medicinal chemistry. mdpi.com The unique properties of the C2F5SO2- group continue to make it an area of active investigation for creating novel materials and functional molecules.
Contemporary Research Applications of Pentafluoroethanesulfonyl Fluoride and its Derivatives
| Field | Application | Significance |
|---|---|---|
| Energy Storage | Component of Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) electrolyte in Li-ion batteries. nih.govevitachem.com | Enhances battery stability, performance, and safety. |
| Organic Synthesis | Reagent in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". mdpi.com | Provides a reliable method for creating complex molecules for materials and drug discovery. |
| Materials Science | Precursor for specialty chemicals, coatings, adhesives, and polymers. lookchem.com | Imparts desirable properties such as chemical resistance and thermal stability. |
| Pharmaceuticals & Agrochemicals | Building block for synthesizing active compounds. lookchem.comontosight.ai | Introduces fluorine to modulate the properties of bioactive molecules. |
| Biochemical Research | Used in the design of biochemical probes and covalent enzyme inhibitors. ontosight.aimdpi.com | Enables the study of biological systems and the development of new therapeutic strategies. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O2S/c3-1(4,5)2(6,7)11(8,9)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZCVRZJGRPWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059873 | |
| Record name | Pentafluoro ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-87-0 | |
| Record name | 1,1,2,2,2-Pentafluoroethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluoro ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethanesulfonyl Fluoride, Pentafluoro and Analogues
Established Synthetic Pathways
Traditional methods for synthesizing pentafluoroethanesulfonyl fluoride (B91410) and its analogues have been refined over decades and are characterized by their robustness and scalability. These pathways primarily involve direct fluorination of suitable precursors.
Fluorination Reactions of Sulfonyl Precursors
One of the most conventional and straightforward methods for preparing sulfonyl fluorides is through the nucleophilic substitution of sulfonyl chlorides. ccspublishing.org.cn This halogen exchange reaction, often referred to as a chlorine-fluorine exchange, involves treating a sulfonyl chloride with a fluoride salt. ccspublishing.org.cnnih.gov
The general reaction is as follows: R-SO₂Cl + M⁺F⁻ → R-SO₂F + M⁺Cl⁻
Commonly used fluorinating agents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnnih.gov The reaction is typically carried out in an aqueous solution or a biphasic system of water and an organic solvent like acetone. nih.govnih.gov To enhance the efficiency of this exchange, especially in organic solvents such as acetonitrile, a phase-transfer catalyst like 18-crown-6 (B118740) ether can be employed. nih.govmdpi.com This method is valued for its simplicity and the use of readily available starting materials. ccspublishing.org.cnnih.gov
Table 1: Fluorinating Agents for Sulfonyl Chloride Conversion
| Fluorinating Agent | Catalyst/Solvent System | Reference |
|---|---|---|
| Potassium Fluoride (KF) | Aqueous solution | nih.gov |
| Potassium Bifluoride (KHF₂) | Aqueous solution | nih.gov |
| Potassium Fluoride (KF) | 18-crown-6 ether in Acetonitrile | nih.govmdpi.com |
| Potassium Fluoride (KF) | Water/Acetone biphasic mixture | nih.gov |
Electrochemical Fluorination Techniques
Electrochemical fluorination (ECF) stands as a cornerstone technology for the industrial production of perfluorinated compounds, including pentafluoroethanesulfonyl fluoride. wikipedia.orgnih.gov This method avoids the direct use of hazardous elemental fluorine by generating the reactive fluorine species electrochemically. wikipedia.orggoogle.com
The most prominent ECF method is the Simons process . wikipedia.org Developed in the 1930s by Joseph H. Simons, this process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.org The organic substrate is electrolyzed at a nickel anode with a cell potential typically around 5–6 volts. wikipedia.org During the process, all carbon-hydrogen bonds in the starting material are replaced with carbon-fluorine bonds. wikipedia.org For the synthesis of perfluoroalkanesulfonyl fluorides, the corresponding hydrocarbon alkanesulfonyl halide is used as the precursor. wikipedia.orggoogle.com
The Simons process is highly effective for producing a variety of perfluorinated materials, including perfluoroalkanesulfonyl fluorides, ethers, and amines. wikipedia.orgnih.govresearchgate.net While it is a cost-effective method for large-scale production, it requires specialized equipment to handle the highly corrosive anhydrous hydrogen fluoride and manage the hydrogen gas evolved at the cathode. wikipedia.org
Another ECF technique is the Phillips Petroleum process , which utilizes porous graphite (B72142) anodes in molten potassium fluoride in hydrogen fluoride (specifically KHF₂). wikipedia.org This method, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE), involves feeding the organic compound through the porous anode. wikipedia.org
Emerging and Specialized Synthetic Approaches
Recent research has focused on developing more specialized, efficient, and milder methods for the synthesis of sulfonyl fluorides, moving beyond the traditional harsh conditions of ECF or the limitations of simple halogen exchange.
Strategies Utilizing Polyfluoroalkyl Trimethyl Silanes as Intermediates
An efficient, one-pot methodology has been developed that utilizes polyfluoroalkyl trimethyl silanes as key intermediates. researchgate.net This approach provides a pathway to polyfluoroalkanesulfonyl fluorides that avoids the isolation of thermally or hydrolytically unstable intermediates. researchgate.net
The synthesis begins with a halogenodifluoromethylated precursor which is converted into a polyfluoroalkyl trimethyl silane (B1218182). This silane intermediate then acts as a precursor for a polyfluoroalkylsulfinate. The sulfinate can be subsequently converted to the desired sulfonyl fluoride. researchgate.net This method is particularly valuable for creating a diverse range of new sulfonyl fluorides that can be transformed into their corresponding lithium sulfonates for applications such as electrolytes in lithium batteries. researchgate.net
Fluoride-Catalyzed Transformations
Modern synthetic strategies often employ catalysts to improve reaction efficiency and selectivity. In the context of sulfonyl fluoride synthesis, while fluoride is a reactant in halogen exchange, certain conditions can be described as fluoride-catalyzed transformations. For instance, the conversion of sulfonic acids and sulfonates into sulfonyl fluorides can be achieved in a one-pot, two-step procedure using cyanuric chloride as a chlorine source and KHF₂ as the fluorine source. mdpi.com This reaction is catalyzed by a phase-transfer catalyst such as tetramethylammonium (B1211777) chloride (TMAC) or tetrabutylammonium (B224687) bromide (TBAB), which facilitates the interaction between the reactants in different phases. mdpi.com
Table 2: Catalysts for Sulfonyl Fluoride Synthesis from Sulfonates
| Catalyst | Reagents | Temperature | Reference |
|---|---|---|---|
| Tetramethylammonium chloride (TMAC) | Cyanuric chloride, KHF₂ | 60 °C | mdpi.com |
| Tetrabutylammonium bromide (TBAB) | Cyanuric chloride, KHF₂ | 60 °C | mdpi.com |
Derivatization from Sulfonates and Sulfinates
Direct conversion of stable and readily available sulfonic acids and their salts (sulfonates) into sulfonyl fluorides represents a significant advancement. nih.gov This is typically achieved through deoxyfluorination reactions. nih.gov These methods bypass the need to first form a reactive sulfonyl chloride intermediate. nih.gov
One strategy involves using thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govresearchgate.net Another complementary approach uses bench-stable deoxyfluorination reagents like Xtalfluor-E®, which can convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides under mild conditions. nih.govnih.govresearchgate.net
The synthesis of sulfonyl fluorides from sulfinates is also a viable route. Sodium arylsulfinates can be converted to arylsulfonyl fluorides effectively. mdpi.com Furthermore, sulfinates can undergo electrophilic fluorination to yield the desired sulfonyl fluoride product, a key step in the synthetic pathway involving polyfluoroalkyl trimethyl silane intermediates. researchgate.net
Table 3: Deoxyfluorination Reagents for Sulfonate Conversion
| Reagent | Substrate | Yield Range | Reference |
|---|---|---|---|
| Thionyl Fluoride (SOF₂) | Sulfonic acid sodium salts | 90–99% | nih.govresearchgate.net |
| Xtalfluor-E® | Aryl/Alkyl sulfonic acids and salts | 41–94% | nih.govresearchgate.net |
| Diethylaminosulfur trifluoride (DAST) | Alkyl/Alkenyl sulfonate salts | Moderate to good | nih.gov |
Production from Ethanesulfonyl Chloride and Related Chlorides
The conversion of sulfonyl chlorides to sulfonyl fluorides is a fundamental and widely employed method for synthesizing this class of compounds. This transformation is typically achieved through a nucleophilic substitution reaction known as a halogen exchange (Halex) reaction. rhhz.netresearchgate.netwikipedia.org The process involves substituting the chlorine atom of a sulfonyl chloride with a fluorine atom using a suitable fluoride source.
The most common and cost-effective fluorine source for this transformation is potassium fluoride (KF). rhhz.netorganic-chemistry.org However, other fluoride reagents such as potassium bifluoride (KHF2) and crown ether-complexed "naked fluoride" have also been utilized to enhance reactivity. rhhz.netresearchgate.net The reaction is generally performed in a solvent that can facilitate the dissolution of the reagents and promote the substitution reaction. A variety of solvents have been successfully employed, including biphasic systems like water/acetone and polar aprotic solvents such as sulfolane (B150427), acetonitrile, dimethylsulfoxide, and dimethylformamide. wikipedia.orgorganic-chemistry.orggoogle.com
The reaction conditions, particularly temperature, are crucial and can vary significantly depending on the substrate's reactivity and the chosen solvent system. Temperatures can range from ambient temperature to well over 150°C. wikipedia.orgresearchgate.netgoogle.com For instance, a mild and efficient method involves the direct chloride/fluoride exchange in a KF and water/acetone biphasic mixture, which can be completed in 2-4 hours with high yields for a broad range of substrates. organic-chemistry.org In contrast, the synthesis of fluorobenzenesulfonyl fluorides from their chloro-analogues in sulfolane may require heating to temperatures between 100°C and 240°C. google.com
While the direct synthesis of pentafluoroethanesulfonyl fluoride from pentafluoroethanesulfonyl chloride via this method is based on these general principles, the reactivity of perfluorinated substrates can necessitate specific optimization of reaction conditions. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the electrophilicity of the sulfur atom in the sulfonyl chloride, affecting the kinetics of the halogen exchange.
The table below summarizes various conditions reported for the halogen exchange synthesis of sulfonyl fluorides from their corresponding chlorides.
Table 1: Examples of Halogen Exchange Conditions for Sulfonyl Fluoride Synthesis
| Sulfonyl Chloride Precursor | Fluoride Source | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aryl/Alkyl Sulfonyl Chlorides | KF | Water/Acetone | Room Temp | 2-4 | 84-100 |
| Aromatic Sulfonyl Chlorides | KF | Acetonitrile | Reflux | N/A | High |
| 2,4-Dichlorobenzenesulfonyl Chloride | KF | Sulfolane | 170 | 8 | 34 |
This table is interactive. Users can sort and filter the data.
Electrochemical Fluorodesulfurization
Electrochemical fluorination (ECF), also known as electrofluorination, represents a distinct and powerful method for the production of perfluorinated compounds, including pentafluoroethanesulfonyl fluoride. wikipedia.org This technique utilizes an electric current to drive the fluorination process, replacing hydrogen atoms on a carbon backbone and, in some cases, functional groups with fluorine atoms. The most established industrial method is the Simons process. wikipedia.orgresearchgate.netpsu.edu
The Simons process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF). wikipedia.orgpsu.edu A key feature of this process is that it does not involve the generation of elemental fluorine gas. google.com The typical setup consists of a cell with a nickel anode and a steel cathode, with the cell potential maintained around 5–6 V. wikipedia.orgresearchgate.net The organic compound, such as ethanesulfonyl chloride, serves as the substrate. During electrolysis, all the C-H bonds are replaced by C-F bonds, and the sulfonyl chloride group (-SO₂Cl) is converted into a sulfonyl fluoride group (-SO₂F), yielding the perfluorinated product, pentafluoroethanesulfonyl fluoride (C₂F₅SO₂F).
The mechanism of the Simons process is complex and not fully elucidated, but it is believed to involve the formation of high-valent nickel fluorides on the surface of the anode, which act as the fluorinating agent. researchgate.net This nickel fluoride layer mediates the transfer of fluorine from the hydrogen fluoride electrolyte to the organic substrate. researchgate.net
The process is highly versatile and is used to produce a range of perfluorinated materials, including ethers, amines, and sulfonic acids (as their fluoride derivatives). wikipedia.org Despite its utility, the Simons process can sometimes result in low yields, fragmentation of the carbon skeleton, and isomerization, requiring careful optimization of the reaction conditions. wikipedia.orgelectrochem.org
More recent developments in electrochemical synthesis offer alternative routes to sulfonyl fluorides, often under milder conditions. These methods can involve the oxidative coupling of starting materials like thiols or disulfides with a fluoride source. semanticscholar.orgnih.gov For example, an electrochemical approach using thiols or disulfides in combination with potassium fluoride (KF) as the fluoride source has been developed. nih.gov Such methods avoid the need for pre-synthesized sulfonyl chlorides and often exhibit broad substrate scope. semanticscholar.org Another electrochemical strategy involves the reaction of sulfonyl hydrazides with Et₃N·3HF as the fluoride source. rsc.org
The table below provides a summary of key aspects of electrochemical fluorination processes for producing sulfonyl fluorides.
Table 2: Overview of Electrochemical Fluorination (ECF) Processes
| Process Name | Substrate Example | Fluorine Source/Electrolyte | Anode Material | Key Features |
|---|---|---|---|---|
| Simons Process | Ethanesulfonyl Chloride | Anhydrous Hydrogen Fluoride (aHF) | Nickel | Industrial scale; produces fully perfluorinated products; harsh conditions. wikipedia.org |
| Oxidative Coupling | Thiols/Disulfides | Potassium Fluoride (KF) | N/A | Milder conditions; avoids sulfonyl chloride intermediates. nih.gov |
This table is interactive. Users can sort and filter the data.
Advanced Mechanistic Studies of Ethanesulfonyl Fluoride, Pentafluoro Reactivity
Fundamental Reaction Pathways
The reactivity of pentafluoroethanesulfonyl fluoride (B91410) is dominated by the electrophilic nature of the sulfur(VI) center. The strong electron-withdrawing effect of both the pentafluoroethyl group and the fluorine atom creates a highly electron-deficient sulfur atom, which serves as the primary site for chemical reactions.
The core reactivity of pentafluoroethanesulfonyl fluoride is defined by its interaction with nucleophiles at the electrophilic sulfur center. This interaction is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click reactions. The S-F bond in sulfonyl fluorides is remarkably stable compared to other sulfonyl halides (S-Cl, S-Br). The homolytic bond dissociation energy of the S-F bond in SO2F2 is approximately 90.5 kcal/mol, significantly higher than the 46 kcal/mol for the S-Cl bond in SO2Cl2. acs.org This thermodynamic stability means that pentafluoroethanesulfonyl fluoride is resistant to hydrolysis, thermolysis, and reduction, but can be "activated" to react with specific nucleophiles under the right conditions. acs.orgnih.gov
The reaction proceeds via a nucleophilic substitution at the sulfur atom. A wide array of nucleophiles, including alcohols, phenols, amines, and thiols, can displace the fluoride ion. Studies have shown that sulfonyl fluorides react selectively with various nucleophilic amino acid residues, such as tyrosine, lysine, histidine, and serine, to form stable covalent bonds. acs.org The reaction with hard nucleophiles, like oxygen and nitrogen centers, typically occurs at the sulfur atom. google.com This selective reactivity, combined with the stability of the starting material, makes pentafluoroethanesulfonyl fluoride a valuable reagent in chemical synthesis and chemical biology. nih.gov
Table 1: Comparison of Sulfonyl Halide Bond Energies
| Bond | Homolytic Bond Dissociation Energy (kcal/mol) | Relative Stability |
| S-F | 90.5 ± 4.3 | High |
| S-Cl | 46 ± 4 | Low |
While direct olefination using pentafluoroethanesulfonyl fluoride itself is not extensively documented, the reactivity of analogous α-fluorosulfonyl compounds provides insight into plausible mechanistic pathways, such as the Horner-Wadsworth-Emmons (HWE) and Knoevenagel reactions.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming alkenes. A sulfur-based variant can be envisaged where a carbanion stabilized by the pentafluoroethanesulfonyl group reacts with an aldehyde or ketone. The mechanism, analogous to that of other sulfonyl halides, proceeds through the nucleophilic addition of the carbanion to the carbonyl group, forming an intermediate alkoxide. google.com This is followed by cyclization to a four-membered oxathietane dioxide ring, which then undergoes syn-fragmentation to yield the alkene, sulfur dioxide, and a fluoride salt. google.com This pathway generally favors the formation of (E)-alkenes. wikipedia.org
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. A derivative of pentafluoroethanesulfonyl fluoride with an α-methylene group, C2F5SO2CH2Z (where Z is an electron-withdrawing group), could participate in such reactions. The reaction is typically base-catalyzed, where the base abstracts a proton from the active methylene group to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde, followed by a dehydration step to yield the condensed product. Fluoride ions themselves can act as catalysts for this type of condensation. nih.govacs.org
Transformations Leading to Derivatized Compounds
The electrophilic nature of pentafluoroethanesulfonyl fluoride allows for its conversion into a diverse range of important derivatives, including sulfonamides, sulfonate esters, and complex perfluorinated anions.
Pentafluoroethanesulfonamides and pentafluoroethanesulfonate esters are readily synthesized through the reaction of pentafluoroethanesulfonyl fluoride with amines and alcohols (or phenols), respectively. These reactions are cornerstone transformations in SuFEx chemistry. wipo.int
The formation of sulfonamides occurs when pentafluoroethanesulfonyl fluoride is treated with primary or secondary amines. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen fluoride (HF), which is typically scavenged by a base. This amidation can be significantly accelerated by nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), which activates the S(VI)-F bond. stackexchange.com
Sulfonate esters are formed in a similar reaction with alcohols or phenols. The oxygen atom of the hydroxyl group acts as the nucleophile. The reaction can be catalyzed by strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The formation of a sulfonate ester can also be a key intermediate step in other transformations. For example, reaction of an alcohol with a perfluoroalkanesulfonyl fluoride in the presence of a base forms a perfluorobutanesulfonate (B13733166) ester intermediate, which can then be subjected to further nucleophilic attack.
Table 2: Common Derivatives from Pentafluoroethanesulfonyl Fluoride
| Reactant | Product Class | General Reaction |
| Primary/Secondary Amine (R2NH) | Sulfonamide | C2F5SO2F + 2 R2NH → C2F5SO2NR2 + [R2NH2]⁺F⁻ |
| Alcohol/Phenol (B47542) (ROH) | Sulfonate Ester | C2F5SO2F + ROH + Base → C2F5SO2OR + [BaseH]⁺F⁻ |
Pentafluoroethanesulfonyl fluoride is a key precursor for the synthesis of highly valuable perfluorinated anions, most notably the bis(pentafluoroethanesulfonyl)imide anion, [N(SO2C2F5)2]⁻. Lithium salts of this anion are widely used as electrolytes in high-performance lithium-ion batteries due to their high thermal and electrochemical stability.
The synthesis of the imide anion is a multi-step process. A plausible and analogous pathway, based on the synthesis of similar structures like bis(fluorosulfonyl)imide, involves two key transformations:
Amidation: Pentafluoroethanesulfonyl fluoride is first reacted with a nitrogen source, such as ammonia, to form pentafluoroethanesulfonamide (B1365791) (C2F5SO2NH2).
Sulfonylation: The resulting sulfonamide is deprotonated with a base (e.g., lithium hydride) to form the corresponding lithium sulfonamide salt (C2F5SO2NHLi). This salt then acts as a nucleophile, reacting with a second molecule of pentafluoroethanesulfonyl fluoride. The sulfonamide nitrogen attacks the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion and forming the symmetric bis(pentafluoroethanesulfonyl)imide anion.
The final product is typically isolated as its lithium salt, Li[N(SO2C2F5)2], often referred to as LiBETI. nih.gov
Catalytic Roles and Reaction Enhancement
While pentafluoroethanesulfonyl fluoride is typically a reagent rather than a catalyst, its reactions are frequently enhanced or enabled by catalytic systems. The activation of the highly stable S-F bond is crucial for its reactivity, particularly in SuFEx transformations.
The most common strategy involves base catalysis. Organic bases such as triethylamine (B128534) (TEA), DBU, and stronger guanidine (B92328) bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) are used to facilitate the reaction. wipo.int The mechanism of base catalysis can follow two pathways: the base can deprotonate the nucleophile (e.g., a phenol or alcohol), making it more reactive, or it can directly activate the sulfonyl fluoride, making the sulfur center more electrophilic. wipo.int
In addition to bases, other species can enhance the reaction rate.
Silicon Additives: Silyl (B83357) ethers are often used as protected forms of alcohols. Reagents like hexamethyldisilazane (B44280) (HMDS) can accelerate SuFEx reactions. The reaction generates a stable trimethylsilyl (B98337) fluoride (TMS-F) byproduct, which provides a strong thermodynamic driving force.
Bifluoride Salts ([FHF]⁻): These salts have been shown to be effective catalysts for SuFEx polymerizations. The bifluoride ion is thought to act as a potent fluoride carrier, facilitating its transfer and exchange. wipo.int
Nucleophilic Catalysts: As mentioned previously, catalysts like HOBt can activate the S(VI)-F bond for amidation by forming a more reactive intermediate. stackexchange.com
These catalytic methods are essential for modulating the "sleeping beauty" nature of sulfonyl fluorides, allowing their potent reactivity to be unleashed under specific, controlled conditions. acs.orgnih.gov
Catalysis in Specific Organic Transformations
The inherent stability of the sulfur-fluorine bond in sulfonyl fluorides like pentafluoroethanesulfonyl fluoride necessitates the use of catalysts to facilitate its reaction with nucleophiles under mild conditions. researchgate.net Research into the broader class of sulfonyl fluorides has identified several catalytic systems that effectively activate the S(VI) center for nucleophilic substitution. These strategies are directly applicable to the transformations of pentafluoroethanesulfonyl fluoride.
Lewis Base Catalysis: Lewis bases are common catalysts for activating sulfonyl fluorides. Catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can activate sulfonyl fluorides for reaction with various nucleophiles, including trimethylsilyl azide (B81097) (TMSN3), to form sulfonyl azides. lookchem.com Another effective nucleophilic catalyst is 1-hydroxybenzotriazole (HOBt), which has been shown to activate sulfonyl fluorides and fluorosulfates for amidation reactions with amines. researchgate.net The reaction often requires a silicon co-additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), which is thought to act as a fluoride scavenger, promoting the formation of a key catalytic intermediate.
Lewis Acid Catalysis: Metal Lewis acids, particularly those based on abundant and biocompatible metals like calcium, have emerged as effective catalysts for SuFEx reactions. Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has been successfully employed to catalyze the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and sulfamides using silylated amines. The presence of a silyl group on the nucleophile is hypothesized to facilitate catalytic turnover by trapping the fluoride leaving group, thereby preventing the formation of stable Ca-F species that would inhibit the catalyst. In some systems, a combination of a Lewis acid like Ca(NTf₂)₂ and a Lewis base cocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a synergistic effect, enabling reactions to proceed at room temperature. ontosight.ai
The table below summarizes key catalytic systems applicable to the organic transformations of pentafluoroethanesulfonyl fluoride.
| Catalyst Type | Example Catalyst(s) | Co-additive/Co-catalyst | Typical Nucleophiles | Transformation Product |
| Lewis Base | 1-Hydroxybenzotriazole (HOBt) | Silicon Additives (e.g., TMDS) | Amines, Alcohols | Sulfonamides, Sulfonates |
| Lewis Base | DBU, BEMP, BTMG | Silyl Ethers | Alcohols | Sulfonates |
| Lewis Acid | Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) | - | Silylated Amines | Sulfonamides |
| Dual System | Ca(NTf₂)₂ | DABCO | Amines | Sulfonamides |
Mechanistic Clarification of SuFEx Reactions
The SuFEx reaction is a nucleophilic substitution at a hexavalent sulfur center. For a compound like pentafluoroethanesulfonyl fluoride, the reaction involves the displacement of the fluoride ion by a nucleophile. Despite the thermodynamic stability of the S-F bond, these reactions can be highly efficient under catalytic conditions. lookchem.com Mechanistic studies, combining experimental and computational methods on model sulfonyl fluorides, have elucidated the key steps of this process.
The central mechanistic challenge is the activation of the highly stable S-F bond. Catalysts achieve this in several ways:
Lewis Acid Activation: A Lewis acid catalyst, such as Ca²⁺, can coordinate to the oxygen atoms of the sulfonyl group and/or the fluoride atom. This coordination polarizes the S-F bond, increases the electrophilicity of the sulfur atom, and stabilizes the departing fluoride anion in the transition state. Computational studies on benzenesulfonyl fluoride have revealed a two-point interaction between the calcium ion and the sulfonyl fluoride substrate, which is crucial for activation.
Lewis Base Activation: Lewis bases can operate through different pathways. A Brønsted base mechanism involves the deprotonation of the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. Alternatively, a nucleophilic Lewis base like DABCO or HOBt can directly attack the sulfur(VI) center, forming a more reactive, positively charged intermediate (e.g., an N-sulfonyl-DABCO salt). This intermediate is then readily attacked by the primary nucleophile, displacing the Lewis base catalyst.
A proposed catalytic cycle for a Lewis acid-catalyzed SuFEx reaction between pentafluoroethanesulfonyl fluoride and a silylated amine involves the initial coordination of the Lewis acid to the sulfonyl fluoride. This is followed by a four-membered transition state where the S-N bond and the Si-F bond form concurrently with the cleavage of the S-F and Si-N bonds. The formation of the very stable trimethylsilyl fluoride (TMSF) is a strong thermodynamic driving force for the reaction and helps to regenerate the active catalyst by preventing sequestration of the Lewis acid by the fluoride ion.
The following table outlines the proposed mechanistic steps in the catalyzed SuFEx reaction of pentafluoroethanesulfonyl fluoride.
| Mechanistic Step | Description | Role of Catalyst/Reagent | Key Intermediate Species |
| Activation | The catalyst interacts with the sulfonyl fluoride to increase the electrophilicity of the sulfur center. | Lewis Acid: Coordinates to sulfonyl oxygen/fluorine. Lewis Base: Attacks sulfur to form a hypervalent intermediate. | Catalyst-substrate complex (e.g., [C₂F₅SO₂F-Ca]²⁺) or activated intermediate (e.g., [C₂F₅SO₂-DABCO]⁺). |
| Nucleophilic Attack | The nucleophile (e.g., an amine, alcohol, or their silylated versions) attacks the activated sulfur(VI) center. | Lewis Base: Can also act as a Brønsted base to deprotonate the nucleophile. | Pentacoordinate sulfur transition state. |
| Fluoride Displacement | The sulfur-fluoride bond breaks, releasing a fluoride ion. | The transition state is stabilized by the catalyst. | Product and a fluoride ion. |
| Catalyst Regeneration | The catalyst is released to participate in another cycle. | Fluoride Scavenger (e.g., silyl group): Traps the fluoride ion as a stable species (e.g., TMSF), preventing catalyst inhibition. | Regenerated catalyst (e.g., Ca²⁺). |
Research Applications in Advanced Materials and Chemical Synthesis
Reagent in Targeted Organic Synthesis
As a potent electrophile, pentafluoroethanesulfonyl fluoride (B91410) is a valuable reagent for introducing the pentafluoroethanesulfonyl (C2F5SO2) group into organic molecules. This moiety is instrumental in modifying the chemical and physical properties of the target compounds.
Pentafluoroethanesulfonyl fluoride serves as a key precursor for the synthesis of various sulfonylated compounds. While direct research on its broad applications is specific, its reactivity can be compared to analogous perfluoroalkylsulfonyl fluorides, such as perfluorobutanesulfonyl fluoride. The fluoride acts as a good leaving group, readily displaced by nucleophiles. This allows for the preparation of a range of derivatives, including sulfonamides and sulfonate esters, by reacting it with amines, phenoxides, and enolates. These reactions are fundamental in creating molecules with tailored properties for various applications, from pharmaceuticals to materials science.
The compound is a foundational building block for a variety of fluorinated specialty chemicals, most notably for anions used in advanced battery electrolytes. It is the primary source of the pentafluoroethanesulfonyl group in complex anions like bis(pentafluoroethanesulfonyl)imide ([N(SO2C2F5)2]⁻) and (fluorosulfonyl)(pentafluoroethanesulfonyl)imide ([(FSO2)(C2F5SO2)N]⁻) nih.gov. These specialty chemicals are designed to have high thermal stability, excellent electrochemical performance, and high ionic conductivity, properties that are critical for their use in high-performance energy storage devices. The synthesis of these complex fluorinated anions underscores the importance of pentafluoroethanesulfonyl fluoride as a key industrial intermediate.
Role in Energy Storage Research
The derivatives of pentafluoroethanesulfonyl fluoride are at the forefront of research into next-generation energy storage systems, particularly in the development of safer and more efficient electrolytes for lithium-ion and other advanced battery technologies.
Ionic liquids (ILs) containing anions derived from pentafluoroethanesulfonyl fluoride, such as (fluorosulfonyl)(pentafluoroethanesulfonyl)imide (FPFSI⁻), have been extensively studied as potential electrolytes for lithium batteries. These FPFSI-based ionic liquids exhibit desirable properties including low melting points, low viscosity, good thermal stability, and wide electrochemical windows that permit lithium deposition and dissolution nih.gov. The presence of the pentafluoroethanesulfonyl group contributes to the enhanced stability and performance of these electrolytes compared to their non-fluorinated or shorter-chain fluorinated counterparts.
Below is a table comparing the properties of an FPFSI-based ionic liquid with a more conventional TFSI-based ionic liquid.
| Property | FPFSI-based IL | TFSI-based IL | Benefit of FPFSI |
| Melting Point | Low | Low | Wide operating temperature range |
| Viscosity | Low | Low | Higher ionic conductivity |
| Thermal Stability | Good | Good | Enhanced safety |
| Electrochemical Window | Wide | Wide | Suitable for high-voltage batteries |
This is an interactive data table. You can sort and filter the data to better understand the comparative advantages of FPFSI-based ionic liquids.
The composition of the electrolyte plays a critical role in the formation and stability of the solid electrolyte interphase (SEI) on the battery's anode. A stable SEI is essential for preventing electrolyte decomposition and ensuring the long-term cyclability of the battery. Anions derived from pentafluoroethanesulfonyl fluoride, such as bis(pentafluoroethanesulfonyl)imide (also known as BETI⁻), are known to participate in the formation of a robust and stable SEI layer. The decomposition of these fluorinated anions can contribute to the formation of lithium fluoride (LiF) in the SEI, which is a key component for a stable interface. This LiF-rich SEI layer effectively suppresses detrimental side reactions, leading to improved battery performance and longevity.
The unique combination of properties offered by the pentafluoroethanesulfonyl group makes it a key component in the design of next-generation battery materials. Lithium salts containing the bis(pentafluoroethanesulfonyl)imide anion (LiBETI) have been widely investigated as a thermally and chemically stable electrolyte component for various types of batteries, including lithium-ion, lithium-air, and all-solid-state lithium batteries nih.gov. These electrolytes exhibit high ionic conductivity, a wide potential window, and high cyclability nih.gov. The enhanced performance is largely attributed to the bulky and electron-withdrawing nature of the two pentafluoroethanesulfonyl groups, which delocalize the negative charge on the imide nitrogen, leading to weaker ion pairing with Li⁺ and thus higher ionic mobility.
The following table summarizes the key advantages of using pentafluoroethanesulfonyl-based anions in battery electrolytes.
| Feature | Advantage | Impact on Battery Performance |
| High Thermal Stability | Enhanced safety | Reduces risk of thermal runaway |
| High Ionic Conductivity | Faster ion transport | Improved power density and fast charging capability |
| Wide Electrochemical Window | Stability at high voltages | Enables the use of high-energy cathode materials |
| Stable SEI Formation | Reduced electrolyte degradation | Longer cycle life and improved safety |
This interactive table highlights the multifaceted benefits of incorporating pentafluoroethanesulfonyl-based materials into advanced battery designs.
Contributions to Fluorinated Polymer Science
The direct role of pentafluoroethanesulfonyl fluoride in the synthesis of fluorinated polymers is not extensively documented in publicly available scientific literature. Fluoropolymers are a class of polymers characterized by carbon-fluorine bonds, which impart desirable properties such as high resistance to solvents, acids, and bases. researchgate.net The synthesis of these materials typically involves the polymerization of fluorinated monomers. nih.gov While pentafluoroethanesulfonyl fluoride contains a perfluoroalkyl group, its primary documented applications are not as a direct monomer in polymerization reactions.
Research in fluoropolymer science often focuses on the introduction of various fluorinated side chains to a polymer backbone to modify its properties. researchgate.net Although the pentafluoroethanesulfonyl group could theoretically be incorporated as a side chain, specific examples utilizing pentafluoroethanesulfonyl fluoride for this purpose are not readily found in the reviewed literature. The development of fluorinated polymers often involves monomers like tetrafluoroethylene, vinylidene fluoride, and hexafluoropropylene. nih.gov
Advanced Materials for Separations Technology
Similar to its role in polymer science, the specific application of pentafluoroethanesulfonyl fluoride in the development of advanced materials for separations technology, such as membranes for filtration or ion exchange, is not well-documented in the available research. Separation membranes are critical components in various industrial processes, and fluorinated polymers are often used in their construction due to their chemical resistance and thermal stability. pageplace.de
The performance of separation membranes can be enhanced by modifying their surface chemistry or bulk properties. While fluorinated compounds are used to improve these characteristics, the direct use of pentafluoroethanesulfonyl fluoride in the fabrication of such membranes is not a prominent area of research based on the surveyed literature.
Agrochemical and Pharmaceutical Precursor Development
Pentafluoroethanesulfonyl fluoride serves as a crucial precursor in the synthesis of intermediates for the agrochemical and pharmaceutical industries. The incorporation of fluorine-containing moieties into organic molecules can significantly enhance their biological activity and physicochemical properties. rhhz.netossila.com
The introduction of fluorinated groups into agrochemicals such as herbicides, insecticides, and fungicides can lead to improved efficacy and metabolic stability. rhhz.net While specific examples of commercial agrochemicals derived directly from pentafluoroethanesulfonyl fluoride are not detailed in the reviewed literature, the compound is a valuable source for the pentafluoroethanesulfonyl moiety, which can be incorporated into more complex molecules. The development of synthetic routes to create novel agrochemical candidates often relies on the availability of such fluorinated building blocks. researchgate.net
The following table provides examples of fluorinated functional groups commonly found in agrochemicals and their general effects.
| Fluorinated Functional Group | Common Effects on Agrochemicals |
| Trifluoromethyl (-CF3) | Increased lipophilicity, enhanced metabolic stability, improved binding affinity. eurekalert.org |
| Difluoromethyl (-CHF2) | Can act as a bioisostere for a hydroxyl or thiol group, influencing hydrogen bonding. |
| Fluoroalkyl ethers (-ORf) | Can modify solubility and transport properties within the target organism. |
In medicinal chemistry, the incorporation of fluorine is a well-established strategy to optimize the properties of drug candidates. nih.gov The pentafluoroethyl group, which can be introduced using reagents derived from pentafluoroethanesulfonyl fluoride, is of particular interest due to its high electronegativity and lipophilicity. These properties can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better membrane permeability. nih.gov
Pentafluoroethanesulfonyl fluoride can be used to synthesize a variety of drug-like fragments and building blocks that are then incorporated into larger, more complex molecules. researchgate.net The stability of the C-F bond and the unique electronic properties of the pentafluoroethyl group make it a desirable feature in modern drug design. nih.gov
The table below summarizes the key properties that the pentafluoroethyl group can impart to pharmaceutical compounds.
| Property | Impact on Pharmaceutical Compounds |
| Electronegativity | Can alter the acidity of nearby functional groups and influence intermolecular interactions. |
| Lipophilicity | Can enhance the ability of a drug to cross cell membranes and the blood-brain barrier. |
| Metabolic Stability | The strong C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life. |
Applications in Specific Chemical Transformations
Pentafluoroethanesulfonyl fluoride and its derivatives are key reagents in certain specialized chemical transformations, most notably in the field of "super-trifluoromethyl" arene chemistry.
The pentafluorosulfanyl (SF5) group is often referred to as a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (CF3) group. beilstein-journals.orgnih.gov This has led to significant interest in the synthesis of arylsulfur pentafluorides (ArSF5) for use in materials science, agrochemicals, and pharmaceuticals. beilstein-journals.orgnih.gov
While pentafluoroethanesulfonyl fluoride does not directly provide the SF5 group, the synthetic strategies developed for the introduction of perfluoroalkylsulfonyl groups are relevant to the broader field of "super-trifluoromethyl" chemistry. The development of practical methods for producing arylsulfur pentafluorides often involves the use of various fluorinating agents and sulfur-containing precursors. beilstein-journals.orgnih.gov Research in this area aims to create new building blocks with enhanced properties for a variety of applications. researchgate.net
The table below compares the properties of the trifluoromethyl group with the pentafluorosulfanyl group.
| Property | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) |
| Electronegativity (Hammett σI) | +0.39 | +0.55 |
| Lipophilicity (Hansch π) | 1.09 | 1.51 |
| Thermal and Chemical Stability | High | Very High |
Fluoroalkylation of C-H Bonds
Following a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the direct fluoroalkylation of C-H bonds using pentafluoroethanesulfonyl fluoride. The existing body of research does not appear to describe the use of this particular compound as a reagent for introducing a pentafluoroethyl group onto a carbon-hydrogen bond.
Therefore, a data table detailing reaction conditions, substrates, and yields for this specific transformation cannot be provided at this time.
Spectroscopic and Computational Investigations of Ethanesulfonyl Fluoride, Pentafluoro Systems
Computational Chemistry Approaches
Computational methods, particularly those based on quantum mechanics, provide a theoretical framework for understanding the properties and reactivity of pentafluoroethanesulfonyl fluoride (B91410) at the atomic level.
Density Functional Theory (DFT) has become a standard computational tool for investigating the molecular and electronic structures of chemical systems. mdpi.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties such as orbital energies (HOMO/LUMO) and electrostatic potential maps.
For pentafluoroethanesulfonyl fluoride, DFT calculations can be used to:
Predict Molecular Geometry: Determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
Analyze Electronic Structure: The high electronegativity of the fluorine atoms and the sulfonyl group results in a highly polarized electronic structure. DFT can quantify the partial charges on each atom and map the molecular electrostatic potential, identifying electrophilic sites susceptible to nucleophilic attack.
Model Reactivity: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Simulate Spectroscopic Data: DFT can predict vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Calculations are typically performed using a specific combination of a functional (e.g., B3LYP, M05-2X, wB97XD) and a basis set (e.g., 6-31+G*, cc-pVTZ) that is chosen to provide a balance between computational cost and accuracy for the system of interest. mdpi.com Such theoretical studies complement experimental findings by providing a level of detail that is often inaccessible through measurement alone.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the structural and dynamical properties of molecular systems at an atomic level. ekb.ege3s-conferences.org For pentafluoroethanesulfonyl fluoride (C2F5SO2F), MD simulations can provide critical insights into its behavior in various environments, particularly within electrolyte solutions for energy storage applications. These simulations model the interactions between the C2F5SO2F molecule, solvent molecules, and ions over time, revealing key characteristics of the system. youtube.com
Research on related fluorinated compounds demonstrates the utility of MD in this field. Simulations are frequently used to analyze the solvation structure of electrolytes, predicting properties such as ionic conductivity and the distribution of solvation species. rsc.org For instance, studies on lithium fluoride (LiF) aqueous solutions have used MD to determine how ion concentration and temperature affect hydration shells, coordination numbers, and the self-diffusion coefficients of ions. ekb.ege3s-conferences.orgresearchgate.net
In the context of pentafluoroethanesulfonyl fluoride, MD simulations would be employed to:
Analyze Solvation Shells: Determine the coordination number and arrangement of solvent molecules and lithium ions around the C2F5SO2F molecule. This is crucial for understanding ion transport mechanisms.
Predict Transport Properties: Calculate key parameters like self-diffusion coefficients, which are directly related to the ionic conductivity of the electrolyte.
Investigate Conformational Dynamics: The C2F5SO2F molecule possesses conformational flexibility. MD simulations can explore the potential energy surface and identify the most stable conformers in a liquid environment, which influences the physicochemical properties of the bulk fluid.
Understand Ion Pairing: Quantify the extent of ion pairing between lithium cations and the sulfonyl group, which significantly impacts electrolyte performance.
These computational studies rely on accurate force fields, which define the potential energy of the system as a function of its atomic coordinates. For fluorinated molecules, these force fields must properly account for the unique electronic properties of the fluorine atom, including its high electronegativity and low polarizability. nih.gov
Crystal Structure Prediction and Intermolecular Interaction Analysis
Crystal Structure Prediction (CSP) is a computational methodology used to identify the most thermodynamically stable crystal packing arrangements (polymorphs) of a molecule. crystalmathatnyu.org For pentafluoroethanesulfonyl fluoride, CSP calculations would explore the potential energy landscape to predict its likely solid-state structures, which are often governed by a complex interplay of weak intermolecular interactions involving fluorine. crystalmathatnyu.orgresearchgate.net
While a specific crystal structure for pentafluoroethanesulfonyl fluoride is not detailed in the provided results, analysis of closely related compounds, such as lithium bis(pentafluoroethanesulfonyl)imide ([Li(BETI)]), provides significant insight. Studies on [Li(BETI)] salts reveal the presence of both cis and trans conformers of the anion in the solid state. mdpi.comfgcu.edu The crystal packing is heavily influenced by a high number of fluorine-fluorine (F···F) interactions, which lead to the formation of distinct "fluorous domains." fgcu.edu
The primary intermolecular interactions guiding the crystal structure of highly fluorinated compounds like C2F5SO2F are:
C–F···F–C Interactions: These are a subject of extensive study and are known to be significant in directing crystal packing. rsc.org They can be classified based on the geometry of the interacting C-F bonds. researchgate.net Computational studies have quantified the stabilizing energy of these interactions, which can range from 0.26 to 29.64 kcal/mol depending on the specific geometry and molecular context. researchgate.net
C–H···F–C Interactions: In molecules containing both hydrogen and fluorine, these weak hydrogen bonds can be quite stabilizing, with calculated energies as high as -13.9 kcal/mol, and play a major role in molecular conformation and crystal packing. nih.gov
Interactions with Sulfonyl Groups: The highly polarized S=O bonds of the sulfonyl group can act as acceptors for various weak interactions, further influencing the packing arrangement.
The table below summarizes the types of non-covalent interactions expected to be significant in the crystal structure of pentafluoroethanesulfonyl fluoride.
| Interaction Type | Description | Typical Stabilization Energy (kcal/mol) |
| C–F···F–C | Interaction between fluorine atoms on adjacent perfluoroalkyl chains. | 0.2 - 29.6 researchgate.net |
| C–F···S(δ+) | Interaction between a fluorine atom and the electron-deficient sulfur atom of a sulfonyl group. | Variable |
| O(δ-)···C(δ+) | Interaction between a sulfonyl oxygen and an electron-deficient carbon atom. | Variable |
Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. mdpi.comfgcu.edu
Finite Element Analysis (e.g., COMSOL Simulation for Ion Flux)
Finite Element Analysis (FEA), often implemented using software like COMSOL Multiphysics®, is a numerical technique for solving complex physics problems described by partial differential equations. cip.com.cn In the context of energy systems utilizing pentafluoroethanesulfonyl fluoride as an electrolyte component, FEA is invaluable for modeling macroscopic phenomena like ion flux, current distribution, and heat transfer within an electrochemical cell. researchgate.netcomsol.com
While specific FEA studies on C2F5SO2F are not available, the methodology is well-established for simulating fluorine-based electrolysis and lithium-ion battery systems. comsol.comsimtecsolution.fr A typical simulation of an electrochemical cell would involve coupling several physics modules:
Electrochemistry Module: This module solves for the current and potential distribution in the electrolyte. It often employs the Butler-Volmer equations to describe the kinetics of the electrode reactions. comsol.com
CFD Module: The Computational Fluid Dynamics (CFD) module can be used to model the convective movements within the liquid electrolyte, which can be driven by gas evolution (e.g., H₂ or F₂) at the electrodes or by temperature gradients. comsol.comsimtecsolution.fr
Heat Transfer Module: This module accounts for heat generation within the cell, primarily due to Joule heating of the electrolyte and the overpotentials at the electrodes. comsol.com
A simulation of ion flux in an electrolyte containing pentafluoroethanesulfonyl fluoride would require defining a set of key physical parameters, as outlined in the hypothetical data table below.
| Parameter | Symbol | Typical Value/Equation | Purpose in Simulation |
| Ionic Conductivity | σ | 1 - 10 mS/cm | Determines the electrolyte's ability to conduct ions and influences Joule heating. researchgate.net |
| Li+ Diffusion Coefficient | D+ | 10⁻¹⁰ - 10⁻⁹ m²/s | Governs the rate of lithium ion transport through the electrolyte. |
| Li+ Transference Number | t+ | 0.3 - 0.6 | Represents the fraction of total current carried by lithium ions. researchgate.net |
| Exchange Current Density | i₀ | Varies with electrode | Parameter in Butler-Volmer equation describing reaction rate at equilibrium. comsol.com |
| Electrolyte Density | ρ | ~1.5 - 1.8 g/cm³ | Used in CFD and thermal modeling. |
| Electrolyte Heat Capacity | Cₚ | Varies | Used to model the temperature response of the electrolyte to heating. comsol.com |
By solving the coupled equations, these models can predict electrolyte concentration gradients, local current densities, and temperature profiles within the battery during operation, providing crucial insights for optimizing cell design and performance. cip.com.cnresearchgate.net
Interfacial Phenomena Modeling in Energy Systems
The performance, stability, and lifespan of advanced energy systems like lithium-ion batteries are critically dependent on the phenomena occurring at the electrode-electrolyte interface. dtu.dkboisestate.edu Computational modeling is essential for understanding these complex interfaces at a molecular level. researchgate.net For electrolytes containing pentafluoroethanesulfonyl fluoride, modeling efforts focus on elucidating its role in the formation and properties of the Solid-Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface. nih.gov
First-principles computational methods, such as Density Functional Theory (DFT) and Ab initio Molecular Dynamics (AIMD), are primary tools for this purpose. dtu.dk These methods can be used to:
Predict Decomposition Pathways: Determine the electrochemical stability window of C2F5SO2F by calculating its reduction and oxidation potentials at the electrode surface. This helps predict how it will break down to form SEI components.
Analyze SEI Composition: Identify the likely products from the decomposition of fluorinated species. Fluorinated electrolytes are known to form lithium fluoride (LiF) rich SEI layers, which are desirable for their ability to promote uniform Li+ flux and suppress dendrite growth. ekb.egmdpi.com
Model Charge Transfer Kinetics: Investigate the energetics of Li-ion desolvation at the interface and its subsequent transfer into the electrode. The composition of the electrolyte, including additives like C2F5SO2F, can significantly influence the activation energy for this charge-transfer process. chemrxiv.orgchemrxiv.org
Evaluate Interfacial Stability: Computationally assess the thermodynamic stability between the electrolyte, potential coating materials, and the cathode at high voltages, guiding the rational design of protective interface layers. osti.gov
By combining these computational approaches, researchers can build a comprehensive picture of the interfacial dynamics. dtu.dk This understanding allows for the rational design of new fluorinated molecules and electrolyte formulations to engineer more stable and efficient interfaces, ultimately leading to safer, higher-performance batteries. rsc.orgosti.gov
Environmental and Waste Management Research Pertaining to Perfluorinated Sulfonyl Fluorides
Mineralization Pathways and Degradation Studies
Complete degradation, or mineralization, of perfluorinated compounds involves the breakdown of the molecule into inorganic constituents such as fluoride (B91410) ions, sulfate (B86663) ions, and carbon dioxide. Due to the strength of the C-F bond, these compounds are generally resistant to natural biodegradation pathways. ornl.gov Research has therefore focused on advanced oxidation and reduction processes to achieve their decomposition.
One promising method for the mineralization of related perfluorinated compounds is the use of superheated water in the presence of an oxidizing agent. nih.govacs.orgnih.gov A study on the mineralization of Lithium bis(pentafluoroethanesulfonyl)imide (Li[N(SO2C2F5)2]), a compound containing the same pentafluoroethanesulfonyl group, demonstrated the efficacy of this approach. When treated with potassium permanganate (B83412) (KMnO4) in superheated water at 300°C for 18 hours, complete mineralization of the fluorine, sulfur, and nitrogen atoms was achieved. acs.orgnih.gov The reaction yielded fluoride ions (F⁻), sulfate ions (SO₄²⁻), and nitrogen oxides (NO₂⁻/NO₃⁻) with efficiencies near 100%. acs.orgnih.gov
The proposed mineralization pathway in this system involves the initial oxidative cleavage of the molecule, followed by a series of hydrolysis and oxidation steps. The pentafluoroethanesulfonyl moiety (C2F5SO2-) is broken down, ultimately converting the fluorine atoms into fluoride ions. nih.gov This process is significant as it avoids the formation of other high global warming potential byproducts like trifluoromethane (B1200692) (CHF3). acs.orgnih.gov
The following table summarizes the mineralization efficiency of Lithium bis(pentafluoroethanesulfonyl)imide under specific conditions, which serves as a model for the potential degradation of Pentafluoroethanesulfonyl fluoride.
| Parameter | Value |
| Initial Compound | Lithium bis(pentafluoroethanesulfonyl)imide |
| Reagent | Potassium permanganate (158 mM) |
| Medium | Superheated Water |
| Temperature | 300 °C |
| Duration | 18 hours |
| Fluoride Ion (F⁻) Yield | 101% |
| Sulfate Ion (SO₄²⁻) Yield | 99% |
| Total Nitrogen Oxide (NO₂⁻/NO₃⁻) Yield | 101% |
Data sourced from Hori et al. (2024). acs.orgnih.gov
This research highlights a viable pathway for the complete destruction of the pentafluoroethanesulfonyl structure, transforming it into benign inorganic salts. nih.gov
Sustainable Synthesis and Recycling Methodologies
The development of sustainable synthesis and recycling methods for perfluorinated compounds is crucial to mitigate their environmental impact and to create a circular economy for fluorine. ox.ac.ukox.ac.uk While specific methodologies for Pentafluoroethanesulfonyl fluoride are not extensively detailed in the reviewed literature, general principles for green synthesis of sulfonyl fluorides and recycling of fluorinated waste are applicable.
Sustainable Synthesis: Traditional methods for synthesizing sulfonyl fluorides often involve harsh reagents and organic solvents. digitellinc.com Emerging green chemistry approaches focus on using more environmentally benign reagents and reaction conditions. For instance, the synthesis of sulfonyl fluorides has been achieved in water using a surfactant-based catalytic system, which avoids the use of toxic organic solvents. digitellinc.com Another green method involves the reaction of thiols or disulfides with sodium hypochlorite (B82951) pentahydrate and potassium fluoride, which produces non-toxic salts as by-products. sciencedaily.comresearchgate.net These approaches, while not yet demonstrated for Pentafluoroethanesulfonyl fluoride specifically, represent a move towards more sustainable production pathways for this class of compounds.
Key features of sustainable synthesis routes for sulfonyl fluorides include:
Use of water as a solvent. digitellinc.com
Employment of readily available and less hazardous starting materials. researchgate.net
Minimization of toxic by-products. sciencedaily.com
Mild reaction conditions to reduce energy consumption. researchgate.net
Recycling Methodologies: Recycling of fluorinated compounds focuses on the recovery of fluoride to be used as a chemical feedstock. This is particularly important given that the primary source of fluorine, fluorspar, is a finite mineral resource. ox.ac.ukox.ac.uk
One innovative recycling method involves the mechanochemical destruction of PFAS by grinding them with potassium phosphate (B84403) salts. ox.ac.ukox.ac.uk This process breaks down the persistent chemicals and allows for the recovery of the fluorine content as fluoride, which can then be used to generate valuable fluorinating reagents. ox.ac.ukox.ac.uk
Another approach involves the electrochemical degradation of PFAS. A lithium metal-mediated electrochemical process has been shown to achieve high degradation and defluorination of long-chain PFAS, converting the organic fluorine into inorganic fluoride. chemrxiv.org This recovered fluoride can then be used in the synthesis of other fluorinated compounds, closing the fluorine loop. chemrxiv.org
The recycling of perfluorinated sulfonic acid (PFSA) membranes, which share structural similarities with perfluorinated sulfonyl fluorides, has also been demonstrated. Waste PFSA membranes can be dissolved and remanufactured into new membranes, reducing waste and the need for virgin materials. mdpi.comresearchgate.net These strategies provide a framework for developing future recycling processes for Pentafluoroethanesulfonyl fluoride and its derivatives.
Future Research Directions and Emerging Paradigms
Novel Synthetic Methodologies and Process Optimization
The synthesis of sulfonyl fluorides, including pentafluoroethanesulfonyl fluoride (B91410), is undergoing a significant transformation driven by the need for safer, more efficient, and environmentally benign processes. eurekalert.org Historically, methods such as electrochemical fluorination (ECF) have been employed to produce perfluoroalkanesulfonyl fluorides. fluorine1.ru However, these methods can suffer from by-product formation and harsh conditions. epdf.pub
Future research is intensely focused on developing more refined synthetic strategies. Modern approaches that show promise for the synthesis and optimization of pentafluoroethanesulfonyl fluoride include:
Deoxyfluorination of Sulfonic Acids: Recent developments have demonstrated the effective conversion of both aliphatic and aromatic sulfonic acids and their salts into sulfonyl fluorides using reagents like thionyl fluoride or bench-stable solids such as Xtalfluor-E®. nih.gov Optimizing these methods for perfluorinated substrates could offer a high-yield, scalable alternative to traditional routes.
Oxidation of Thiols and Disulfides: The conversion of easily accessible thiols and disulfides into sulfonyl fluorides using safe and cost-effective reagents represents a significant step forward in green chemistry. eurekalert.org Research into applying these protocols to fluorinated thiols could dramatically improve the accessibility of pentafluoroethanesulfonyl fluoride.
Direct Synthesis from Sulfonamides: A recently reported method allows for the direct synthesis of sulfonyl fluorides from sulfonamides under mild conditions, activated by a pyrylium (B1242799) tetrafluoroborate (B81430) and using potassium fluoride as the fluorine source. researchgate.netmdpi.com Adapting this methodology for perfluoroalkylsulfonamides is a key area for future investigation.
Process optimization will likely concentrate on transitioning from batch to continuous flow reactors, enhancing catalyst efficiency, and minimizing solvent and reagent toxicity to align with the principles of green chemistry.
| Synthetic Precursor | Key Reagents | Potential Advantages | Reference |
| Sulfonic Acids / Salts | Thionyl fluoride, Xtalfluor-E® | High yields, use of bench-stable reagents | nih.gov |
| Thiols / Disulfides | SHC5®, Potassium Fluoride (KF) | Green process, low environmental impact, safe | eurekalert.org |
| Sulfonamides | Pyry-BF4, MgCl2, KF | Mild conditions, high chemoselectivity | researchgate.netmdpi.com |
| Aryl Halides | DABSO, PdCl2(AmPhos)2 | One-pot procedure from aryl bromides | mdpi.com |
Exploration of Undiscovered Reactivity and Functionalization
Pentafluoroethanesulfonyl fluoride is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for reliably connecting molecular building blocks. eurekalert.org The robust nature of the sulfonyl fluoride group and its selective reactivity are central to its utility. nih.gov
Future research will delve deeper into the unique reactivity imparted by the C2F5 group. The strong electron-withdrawing nature of this group enhances the electrophilicity of the sulfur center, potentially enabling reactions that are not feasible with simpler alkyl- or arylsulfonyl fluorides. Emerging research paradigms in this area include:
Novel Click Reactions: Expanding the scope of SuFEx chemistry by reacting pentafluoroethanesulfonyl fluoride with a broader range of functional groups to create novel polymers and complex molecules.
Asymmetric Synthesis: Developing catalytic, asymmetric reactions where the pentafluoroethanesulfonyl group acts as a chiral auxiliary or directing group, enabling the synthesis of enantiomerically pure compounds.
Late-Stage Functionalization: Utilizing pentafluoroethanesulfonyl fluoride for the late-stage functionalization of complex molecules, such as pharmaceuticals or agrochemicals, to fine-tune their biological activity and physicochemical properties. The stability of the sulfonyl fluoride moiety makes it an ideal handle for such modifications.
Advanced Materials Integration and Performance Optimization
The pentafluoroethanesulfonyl moiety is a critical component in advanced materials, particularly for electrochemical applications like lithium-ion batteries. While much research has focused on derivatives like lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), the fluoride itself is the key precursor for these materials. nih.govacs.org
Future research is directed towards the direct integration of the pentafluoroethanesulfonyl group into new classes of materials to leverage its inherent properties:
High-Performance Polymers: Incorporating the C2F5SO2F group into polymer backbones or as pendant groups to create materials with exceptional thermal stability, chemical resistance, and specific dielectric properties for applications in electronics and aerospace.
Ionic Liquids: Synthesizing novel ionic liquids where the pentafluoroethanesulfonyl group is part of the anion. researchgate.net Asymmetric anions can prevent crystallization and reduce melting points, and the C2F5 group can enhance electrochemical stability, making these materials promising electrolytes for next-generation batteries and other electrochemical devices. researchgate.net
Advanced Membranes: Developing new gas separation or ion-exchange membranes based on polymers functionalized with the pentafluoroethanesulfonyl group, capitalizing on its oleophobicity and specific interactions with various molecules.
| Material Class | Key Property Enhancement | Potential Application |
| Polymers | Thermal and chemical stability, dielectric properties | Electronics, aerospace components |
| Ionic Liquids | Wide electrochemical window, low melting point | Battery electrolytes, catalysis |
| Membranes | Oleophobicity, selective permeability | Gas separation, ion exchange |
Interdisciplinary Research with Biological and Environmental Sciences
The unique properties of the pentafluoroethanesulfonyl group are also driving interdisciplinary research in the life and environmental sciences.
In the biological realm, the sulfonyl fluoride moiety is a well-established covalent inhibitor of serine proteases. The introduction of the C2F5 group can modulate lipophilicity, binding affinity, and metabolic stability. Future directions include:
Chemical Biology Probes: Designing highly selective chemical probes based on pentafluoroethanesulfonyl fluoride to study enzyme function and activity in complex biological systems.
Therapeutic Agents: Pentafluoroethanesulfonyl fluoride is listed as a reagent in the synthesis of intermediates for Guanidino-bridged Nucleic Acids (GuNA), a type of artificial nucleic acid with potential applications in future nucleic acid drugs due to high binding affinity and stability. google.com Further exploration in this area could lead to new therapeutic strategies.
From an environmental perspective, the persistence of per- and polyfluoroalkyl substances (PFAS) is a significant concern. Research into the environmental fate and degradation of compounds containing the pentafluoroethanesulfonyl group is critical. nih.gov Future work will focus on:
Degradation Pathways: Studying the mineralization and decomposition of related compounds like LiBETI in various environmental conditions to understand their long-term impact. acs.orgnih.gov Recent studies have shown that complete mineralization can be achieved using superheated water with an oxidizing agent like KMnO4. nih.govnih.gov
Benign Alternatives: Using the understanding of degradation pathways to design next-generation fluorinated materials that retain their desired performance characteristics but are susceptible to controlled degradation after their service life.
Theoretical Advancements in Structure-Property Relationships
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules and materials. For pentafluoroethanesulfonyl fluoride and its derivatives, theoretical advancements are crucial for understanding and predicting their behavior.
Future theoretical research will likely focus on:
Predictive Modeling: Using high-level computational methods like Density Functional Theory (DFT) to predict the reactivity, spectroscopic properties, and bond energies of pentafluoroethanesulfonyl fluoride with high accuracy. osti.gov This can guide synthetic efforts and the design of new experiments.
Materials Simulation: Modeling the behavior of polymers and ionic liquids containing the pentafluoroethanesulfonyl moiety to predict bulk properties such as ion conductivity, thermal stability, and mechanical strength. tudelft.nl This can accelerate the design of new electrolytes and high-performance materials.
Understanding Intermolecular Interactions: Simulating the non-covalent interactions between the pentafluoroethanesulfonyl group and other molecules, such as enzyme active sites or solvent molecules. This is key to designing more effective inhibitors and understanding solvation effects in electrolyte systems.
By combining theoretical predictions with empirical research, scientists can establish clear structure-property relationships, enabling the rational design of new compounds and materials based on the pentafluoroethanesulfonyl fluoride scaffold for a wide array of future applications.
Q & A
Q. What are the recommended synthetic routes for pentafluoro-ethanesulfonyl fluoride derivatives, and what are their respective yields?
Pentafluoro-ethanesulfonyl fluoride derivatives can be synthesized via fluorination of sulfonyl chloride precursors or direct sulfonation of perfluorinated intermediates. For example, 2-(2-iodo-tetrafluoroethoxy)tetrafluoroethanesulfonyl fluoride (CAS 66137-74-4) is synthesized through reactions involving tetrafluoroethylene and iodine, achieving yields of ~67% under optimized conditions . Another route uses tetrafluoroethylene with sulfolane intermediates, yielding ~58% . Key factors include strict moisture exclusion (to prevent hydrolysis) and the use of inert atmospheres to avoid side reactions with oxidizing agents .
Q. What are the critical safety protocols for handling pentafluoro-ethanesulfonyl fluoride in laboratory settings?
- Storage : Store in tightly sealed containers in cool, dry, well-ventilated areas. Avoid contact with water (violent reactions occur) and incompatible materials like strong bases or oxidizers (e.g., perchlorates, peroxides) .
- Personal Protection : Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and lab coats. Use fume hoods to mitigate inhalation risks, as vapors can irritate mucous membranes and lungs .
- Waste Disposal : Segregate waste and consult certified hazardous waste handlers. Hydrolyzed products (e.g., sulfonic acids) require neutralization before disposal .
Q. How do the physicochemical properties of pentafluoro-ethanesulfonyl fluoride influence its reactivity?
The strong electron-withdrawing effects of the sulfonyl fluoride (-SO₂F) and perfluoroalkyl groups enhance electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). Its low polarizability and high thermal stability (attributed to C-F bonds) allow use in high-temperature reactions, such as copolymerization with tetrafluoroethylene (e.g., CAS 31175-20-9) for ion-exchange membranes . Key properties include:
- Molecular weight : ~280–300 g/mol (varies by substituents) .
- Reactivity with water : Hydrolyzes to sulfonic acids, requiring anhydrous conditions for synthetic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for pentafluoro-ethanesulfonyl fluoride synthesis?
Discrepancies in yields (e.g., 58% vs. 67% for similar routes ) often arise from differences in:
- Reagent purity : Trace moisture or oxygen degrades intermediates.
- Catalyst selection : Fluoride salts (e.g., KF) or ionic liquids (e.g., 1-allyl-3-methylimidazolium tetrafluoroborate) improve fluorination efficiency .
- Reaction monitoring : Use <sup>19</sup>F NMR or IR spectroscopy to track intermediate formation and optimize reaction times .
Q. What methodologies are used to characterize the stability of pentafluoro-ethanesulfonyl fluoride under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C for most derivatives ).
- Spectroscopic Stability Studies : <sup>19</sup>F NMR monitors hydrolytic degradation (e.g., SO₂F → SO₃H peaks at δ -75 ppm vs. -110 ppm) .
- Compatibility Testing : Assess reactions with common solvents (e.g., DMF, THF) and metals (e.g., stainless steel vs. nickel alloys) to prevent catalytic decomposition .
Q. How can pentafluoro-ethanesulfonyl fluoride derivatives be tailored for specific applications in polymer chemistry?
Copolymerization with tetrafluoroethylene (TFE) produces sulfonated fluoropolymers with ion-exchange capabilities. For example, hydrolyzing the sulfonyl fluoride group in the copolymer [CF₂-CF₂-O-CF₂CF₂SO₂F] yields sulfonic acid-functionalized membranes (CAS 31175-20-9), which are used in electrochemical applications . Key design considerations include:
- Monomer Ratios : Adjust TFE:sulfonyl fluoride ratios to control ion-exchange capacity.
- Post-Synthesis Modifications : Graft polymerization or acid doping enhances proton conductivity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolytic stability of pentafluoro-ethanesulfonyl fluoride?
Hydrolysis rates vary due to:
- Steric effects : Bulky substituents (e.g., branched perfluoroalkoxy groups) slow water access to the sulfonyl fluoride moiety .
- pH : Acidic conditions accelerate hydrolysis (e.g., H⁺ catalyzes SO₂F → SO₃H conversion), while neutral/basic conditions stabilize the fluoride form .
- Solvent polarity : Hydrophobic solvents (e.g., perfluorocarbons) reduce water solubility, delaying degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
